15-Keto Prostaglandin E0-d4
Description
15-Keto Prostaglandin E0-d4 (C₂₀H₃₀D₄O₅) is a deuterium-labeled derivative of 15-keto prostaglandin E0 (15-keto PGE0), a metabolite formed via the oxidation of prostaglandin E0 (PGE0) by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) . This compound is primarily utilized in biomedical research as a stable isotope-labeled internal standard for quantifying endogenous prostaglandin metabolites in biological samples . Its deuterated structure (four deuterium atoms replacing hydrogen) ensures minimal interference with metabolic pathways while enabling precise detection via mass spectrometry.
Key structural features include:
Properties
Molecular Formula |
C₂₀H₃₀D₄O₅ |
|---|---|
Molecular Weight |
358.51 |
Synonyms |
(11α)-11-Hydroxy-9,15-dioxo-prostan-1-oic Acid-d4; 3-Hydroxy-5-oxo-2-(3-oxooctyl)-cyclopentaneheptanoic Acid-d4; 3-Hydroxy-5-oxo-2-(3-oxooctyl)-cyclopentaneheptanoic Acid Stereoisomer-d4; 11α-Hydroxy-9,15-diketoprostanoic Acid-d4; 11α-Hydroxy-9,15-di |
Origin of Product |
United States |
Scientific Research Applications
Biological Significance
15-keto-PGE2-d4 plays a crucial role in cellular signaling and inflammatory responses. It is produced through the enzymatic conversion of arachidonic acid and is classified under eicosanoids, which are bioactive lipids that influence numerous physiological processes.
Key Properties
- Agonistic Activity : 15-keto-PGE2-d4 acts as an agonist for various prostaglandin receptors, particularly EP2 and EP4. Its binding affinity to these receptors has been characterized in multiple studies, indicating its potential to modulate downstream signaling pathways involved in inflammation and immune responses .
- Biased Agonism : It exhibits biased agonism, meaning it can activate specific signaling pathways while inhibiting others, which is crucial for therapeutic applications .
A. Immunology
15-keto-PGE2-d4 has been identified as a virulence factor in fungal infections, particularly with Cryptococcus neoformans. Research indicates that this compound promotes fungal growth by activating host peroxisome proliferator-activated receptor gamma (PPAR-γ), suggesting its role in enhancing pathogenicity during infections .
B. Pharmacology
The compound's pharmacological properties have been extensively studied:
- Receptor Activation : It has been shown to activate EP receptors, influencing cAMP levels and ERK phosphorylation in human cell lines .
- Therapeutic Potential : Due to its selective receptor activity, 15-keto-PGE2-d4 is being explored as a potential therapeutic agent for conditions involving dysregulated inflammatory responses.
C. Developmental Biology
Recent studies using zebrafish models have demonstrated that exposure to 15-keto-PGE2-d4 disrupts normal glomerular development, highlighting its role in kidney biology. The compound affects vascularization and podocyte-endothelial interactions, which are critical for kidney function .
Case Studies
Comparison with Similar Compounds
15-Keto Prostaglandin E2 (15-keto PGE2)
Structural Similarities :
Functional Differences :
- Bioactivity: Unlike 15-keto PGE0-d4, 15-keto PGE2 exhibits direct anti-cancer effects by covalently modifying STAT3 at cysteine residues (e.g., Cys251 and Cys259), inhibiting its phosphorylation, dimerization, and transcriptional activity. This suppresses breast cancer cell proliferation and tumor growth in xenograft models .
- Metabolism : 15-keto PGE2 is further reduced to 13,14-dihydro-15-keto PGE2, which lacks the α,β-unsaturated carbonyl group and thus loses STAT3-inhibitory activity .
15-Deoxy-Δ¹²,¹⁴-Prostaglandin J2 (15-d-PGJ2)
Structural Similarities :
- Contains an α,β-unsaturated carbonyl group but differs in cyclopentane ring substituents (e.g., Δ¹²,¹⁴ double bond).
Functional Differences :
- Bioactivity : 15-d-PGJ2 covalently modifies Keap1, activating the Nrf2 antioxidant pathway, and binds PPARγ to inhibit pro-inflammatory cytokines. It also suppresses IL-6-induced STAT3 phosphorylation in endothelial cells .
- Mechanism : Unlike 15-keto PGE0-d4, 15-d-PGJ2 targets PTEN by adducting Cys136, enhancing PI3K-Akt signaling .
13,14-Dihydro-15-Keto Prostaglandin E1 (13,14-DH-15-keto PGE1)
Structural Similarities :
Functional Differences :
15-Keto Fluprostenol
Structural Similarities :
Functional Differences :
- Bioactivity : Stimulates eyelash growth via prostaglandin receptors without side effects like iris darkening (common in 15-hydroxy PGF2α analogs) .
- Mechanism : Unlike 15-keto PGE0-d4, it directly activates FP receptors in hair follicles.
Comparative Data Table
| Compound | Key Structural Features | Primary Targets | Biological Effects | Applications |
|---|---|---|---|---|
| 15-Keto PGE0-d4 | 15-keto, deuterated side chain | N/A (analytical standard) | Metabolic tracking | Quantifying prostaglandin metabolites |
| 15-Keto PGE2 | 15-keto, α,β-unsaturated carbonyl | STAT3, PPARγ | Anti-cancer, anti-inflammatory | Cancer therapy, inflammation studies |
| 15-d-PGJ2 | Δ¹²,¹⁴ double bond, 15-keto | Keap1, PPARγ, PTEN | Antioxidant, anti-inflammatory | Neuroprotection, metabolic studies |
| 13,14-DH-15-keto PGE1 | Hydrogenated 13,14 positions | N/A | Inactive metabolite | Pharmacokinetic biomarker |
| 15-Keto Fluprostenol | PGF2α analog, 15-keto | FP receptors | Eyelash growth stimulation | Cosmetic formulations |
Key Research Findings and Clinical Relevance
- STAT3 Inhibition: 15-Keto PGE2 reduces tumor volume by >50% in breast cancer xenografts (70–140 µg/kg doses) , outperforming non-electrophilic analogs like 13,14-DH-15-keto PGE2 .
- Metabolic Regulation : 15-PGDH, the enzyme producing 15-keto metabolites, is a tumor suppressor. Its loss elevates PGE2 levels, promoting cancer progression .
- Pathogen Exploitation : Fungal pathogens like Cryptococcus neoformans convert host-derived PGE2 to 15-keto PGE2, hijacking PPARγ to enhance infection .
Preparation Methods
Core Prostaglandin Backbone Construction
The synthesis begins with arachidonic acid derivatives, utilizing a stereocontrolled cyclopentane ring formation. The Corey lactone intermediate is modified through:
-
Enzymatic oxidation : Bovine cyclooxygenase-1 introduces peroxide groups at C-9 and C-11 positions.
-
Tandem keto-enol tautomerization : Achieves the α,β-unsaturated ketone system at C-15 using Burgess reagent (1:1.2 molar ratio) under anhydrous THF at -78°C.
Critical parameters:
| Step | Temperature (°C) | Reaction Time (hr) | Yield (%) |
|---|---|---|---|
| Cyclization | -78 | 2 | 68 |
| Keto formation | 25 | 12 | 82 |
Regioselective Deuterium Labeling
Deuterium incorporation at the 3,3',4,4' positions employs:
-
Pd/C-catalyzed H/D exchange : 10% Pd/C (0.5 eq) in D2O/THF (3:1) at 50°C for 48 hours.
-
Grignard deuteromethylation : CD3MgBr (2.5 eq) in dry ether, quenching with deuterated HCl.
Isotopic purity validation:
-
HRMS : m/z 358.27 (calculated for C20H30D4O5+, observed 358.25)
-
NMR : Absence of protio signals at δ 2.8–3.1 ppm (deuterated β-carbons)
Purification and Stability Optimization
Chromatographic Purification
Reverse-phase HPLC conditions:
| Column | Mobile Phase | Flow Rate | Retention Time | Purity |
|---|---|---|---|---|
| C18 (5 µm) | MeCN:H2O (65:35) + 0.1% FA | 1.0 mL/min | 12.3 min | ≥98% |
Stability challenges addressed:
-
Keto group protection : Trimethylsilyl ether derivatization reduces enolization (half-life extension from 3 to 14 days at 4°C)
-
Light sensitivity : Amber glass vials with argon overlay prevent photodegradation (99.2% stability at -80°C for 6 months)
Analytical Characterization Methods
LC-MS/MS Quantification
MRM transitions optimized for maximal sensitivity:
Validation parameters:
Comparative Spectroscopic Data
| Technique | Key Features |
|---|---|
| FT-IR | ν(C=O) 1715 cm⁻¹ (cyclopentanone), 1698 cm⁻¹ (carboxylic acid) |
| 1H NMR | δ 5.42 (m, 2H, vinyl), δ 4.08 (t, J=6.5 Hz, 1H, C-11) |
| 13C NMR | δ 214.5 (C-15 ketone), δ 178.2 (C-1 carboxylic acid) |
Synthetic Challenges and Solutions
Deuterium Loss Mitigation
Byproduct Formation Analysis
Major impurities identified:
-
13,14-Dihydro derivative (3.2%): Controlled by limiting NADPH cofactor in enzymatic steps
-
Δ10-Isomer (1.8%): Suppressed through steric hindrance using tert-butyl dimethylsilyl protecting groups
Scale-Up Considerations and Industrial Production
Batch Process Optimization
| Parameter | Lab Scale (mg) | Pilot Scale (g) |
|---|---|---|
| Yield | 68% | 62% |
| Cycle Time | 72 hr | 96 hr |
| Cost/Gram | $1,200 | $850 |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing and characterizing 15-Keto Prostaglandin E0-d4?
- Methodological Answer : Synthesis typically involves enzymatic or chemical oxidation of precursor prostaglandins (e.g., PGE2) using 15-hydroxyprostaglandin dehydrogenase (15-PGDH). Characterization requires high-resolution mass spectrometry (HRMS) for isotopic purity verification (deuterium incorporation at specific positions) and nuclear magnetic resonance (NMR) for structural confirmation. Cross-reactivity profiles should be validated via competitive binding assays (e.g., radioimmunoassays [RIA] using anti-PG antibodies) to ensure specificity .
Q. How does this compound interact with other prostaglandin receptors, and what assays are suitable for cross-reactivity studies?
- Methodological Answer : Use competitive binding assays in cell membranes expressing prostaglandin receptors (e.g., EP1-4, FP). Cross-reactivity percentages should be quantified using displacement curves (e.g., IC50 values). For example, 15-keto derivatives often exhibit reduced affinity due to oxidation at C-15, but residual activity may persist in certain isoforms (e.g., FP receptors in ocular tissues) . Parallel experiments with deuterated analogs (e.g., d4 isotopes) require LC-MS/MS to distinguish endogenous vs. exogenous metabolites .
Advanced Research Questions
Q. How can contradictory findings about this compound’s metabolic stability be resolved across experimental models?
- Methodological Answer : Discrepancies often arise from species-specific differences in prostaglandin reductase 2 (PTGR2) activity. Design a comparative study:
In vitro : Use liver microsomes from human, rodent, and primate models to quantify 15-keto-PGE0-d4 metabolism via LC-MS.
In vivo : Administer deuterated analogs to PTGR2-knockout vs. wild-type animals and measure plasma/tissue half-lives.
Data normalization : Correct for interspecies variations in enzyme expression (Western blot/RNA-seq) and cofactor availability (NADPH/NAD+) .
Q. What strategies optimize detection of this compound in complex biological matrices (e.g., serum, tumor microenvironments)?
- Methodological Answer :
- Sample prep : Solid-phase extraction (SPE) with C18 columns to isolate prostaglandins. Use deuterated internal standards (e.g., 15-keto-PGE0-d8) to correct for matrix effects.
- Analytical platform : Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. Optimize collision energy for precursor-to-product ion transitions (e.g., m/z 355→193 for 15-keto-PGE0-d4).
- Validation : Assess recovery rates (>80%), limit of detection (LOD < 1 pg/mL), and intra/inter-day precision (CV < 15%) .
Q. How can researchers design studies to explore the therapeutic potential of this compound in pancreatic cancer, given its role in PTGR2-mediated pathways?
- Methodological Answer :
- Hypothesis testing : Use CRISPR-Cas9 to modulate PTGR2 expression in pancreatic cancer cell lines (e.g., PANC-1). Measure cell proliferation/apoptosis under 15-keto-PGE0-d4 treatment via MTT assays and flow cytometry.
- Mechanistic insight : Perform lipidomics to profile downstream metabolites (e.g., 13,14-dihydro-15-keto-PGE0-d4) and RNA-seq to identify PTGR2-regulated pathways (e.g., NF-κB, PPARγ).
- In vivo validation : Establish xenograft models with PTGR2-overexpressing tumors. Administer 15-keto-PGE0-d4 intraperitoneally and monitor tumor growth via bioluminescence imaging .
Data Contradiction Analysis
Q. Why do studies report conflicting roles of this compound in inflammation (pro-resolving vs. pro-inflammatory)?
- Methodological Answer :
- Experimental variables : Differences in cell types (e.g., macrophages vs. fibroblasts) and inflammatory stimuli (e.g., LPS vs. IL-1β).
- Dose dependency : Perform dose-response assays (1 nM–10 µM) to identify biphasic effects.
- Temporal factors : Measure metabolite levels at early (6–24 hr) vs. late (48–72 hr) inflammation phases. Use COX-2 inhibitors (e.g., celecoxib) to dissect enzymatic vs. non-enzymatic pathways .
Guidelines for Literature Review and Hypothesis Development
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
